molecular formula C11H14N2O3 B445051 3-(2-furyl)-N-(4-morpholinyl)acrylamide

3-(2-furyl)-N-(4-morpholinyl)acrylamide

Cat. No.: B445051
M. Wt: 222.24g/mol
InChI Key: MVYKFBNNNRHVHS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-N-(4-morpholinyl)acrylamide is an acrylamide derivative characterized by a furan ring at the β-position and a morpholine substituent on the nitrogen atom. The morpholine group contributes to its solubility in polar solvents and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-morpholin-4-ylprop-2-enamide

InChI

InChI=1S/C11H14N2O3/c14-11(4-3-10-2-1-7-16-10)12-13-5-8-15-9-6-13/h1-4,7H,5-6,8-9H2,(H,12,14)/b4-3+

InChI Key

MVYKFBNNNRHVHS-ONEGZZNKSA-N

SMILES

C1COCCN1NC(=O)C=CC2=CC=CO2

Isomeric SMILES

C1COCCN1NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1COCCN1NC(=O)C=CC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several acrylamide derivatives, differing primarily in substituents on the acrylamide core and the nitrogen atom. Key analogues include:

Compound Name Substituents Key Structural Features Reference
CCG-6920 N-(4-chlorobenzyl), 3-(2-furyl) Chlorobenzyl group instead of morpholine
BIZGOI N-(phenylsulfonyl), 3-(2-furyl) Sulfonyl group enhances hydrogen-bonding capacity
(2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide Dual chloro substituents, methylphenyl group Increased lipophilicity and steric bulk
N-[4-(N-(5-methoxypyridin-2-yl)sulfamoylphenyl)acrylamide Pyridinyl-sulfamoyl group Enhanced antioxidant activity

Key Observations :

  • The morpholine group in 3-(2-furyl)-N-(4-morpholinyl)acrylamide provides a balance between hydrophilicity and conformational flexibility, contrasting with the lipophilic chlorobenzyl group in CCG-6920 .
  • Sulfonamide analogues (e.g., BIZGOI) exhibit stronger hydrogen-bonding interactions, which may improve crystallinity but reduce solubility compared to morpholine derivatives .

Physicochemical Properties

Physical properties vary significantly based on substituents:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
This compound ~335 (estimated) Not reported Polar organic solvents (e.g., DMSO, methanol)
CCG-6920 336 Not reported Dichloromethane, ethanol
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide 397 184 ± 1 Insoluble in water, soluble in THF
N-trans-coumaroyl octopamine 313 153–220 Ethanol, methanol

Key Observations :

  • Morpholine-containing acrylamides are typically soluble in polar solvents due to the tertiary amine and oxygen atoms in the morpholine ring .
  • Halogenated derivatives (e.g., chloro- or bromo-substituted) exhibit higher molecular weights and melting points, likely due to increased van der Waals interactions .

Key Observations :

  • While direct data for this compound are lacking, morpholine derivatives are often explored for CNS-targeted therapies due to their blood-brain barrier permeability .
  • Antioxidant and anti-inflammatory activities in analogues correlate with electron-donating groups (e.g., hydroxyl or methoxy substituents) on the aromatic rings .

Optimization Challenges :

  • Morpholine’s steric bulk may reduce reaction yields compared to smaller amines (e.g., propylamine) .
  • Halogenated derivatives require controlled reaction conditions to avoid side reactions .

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